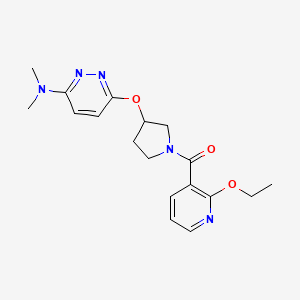
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(2-ethoxypyridin-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, featuring a pyridazine ring, pyrrolidine moiety, and various functional groups, suggests diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications, mechanisms of action, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is C18H23N5O3, with a molecular weight of approximately 357.414 g/mol. The presence of multiple functional groups indicates potential reactivity and interaction with various biological targets.
Structural Representation
- InChI :
InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3
Functional Groups
The compound features:
- Pyridazine ring - Known for its diverse biological activities.
- Pyrrolidine ring - Implicated in neuroprotective effects.
- Methanone moiety - Potentially involved in various chemical reactions.
Biological Activity
Research indicates that compounds with similar structural features exhibit significant biological activities, including:
- Enzyme Interaction : The pyridazine ring may interact with enzymes and receptors, potentially inhibiting or modulating their activity.
- Pharmacological Effects : Related compounds have shown anticancer properties and interactions with cellular pathways involved in cancer progression.
Synthesis and Applications
The synthesis of this compound can be achieved through multi-step synthetic routes involving various reagents. The compound serves as a building block for synthesizing more complex molecules with potential pharmacological activities.
Synthetic Route Overview
- Starting Materials : Identification of appropriate precursors.
- Reactions : Multi-step reactions involving nucleophilic substitutions and condensation reactions.
- Optimization : Careful optimization is required to enhance yield and purity.
Aplicaciones Científicas De Investigación
Pharmacological Applications
The compound has been studied for various pharmacological activities, including:
Anticancer Activity
Research indicates that the compound exhibits potent antiproliferative effects against multiple cancer cell lines. Notable findings include:
- HeLa Cells : Demonstrated an IC50 value as low as 0.02 mM, indicating strong cytotoxicity.
- Murine Leukemia (L1210) : Significant inhibition observed, suggesting utility in hematological malignancies.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the chemical structure significantly affect biological activity:
- Pyrrolidine Substitutions : Alterations at the C-2 position can drastically change potency.
- Methoxy Substituents : Enhance interactions with target proteins, improving efficacy.
Case Studies
Several studies have evaluated the biological activity and therapeutic potential of this compound:
Study on Cancer Cell Lines
A comprehensive evaluation across human and rodent cancer models indicated that derivatives with specific substitutions maintained or enhanced activity compared to baseline compounds. This highlights the importance of structural modifications in optimizing therapeutic efficacy.
Mechanistic Insights
Research focusing on mitochondrial dysfunction demonstrated how treatment with this compound leads to increased ROS levels and alterations in Bcl-2 family protein expression, contributing to apoptosis induction. Such insights are crucial for understanding the compound's potential as a therapeutic agent.
Propiedades
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-(2-ethoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-25-17-14(6-5-10-19-17)18(24)23-11-9-13(12-23)26-16-8-7-15(20-21-16)22(2)3/h5-8,10,13H,4,9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFBXPMELRSNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













